molecular formula C9H8N4O3S B12918378 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-24-1

5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12918378
CAS No.: 77961-24-1
M. Wt: 252.25 g/mol
InChI Key: AXASRQYCAKTAFT-UHFFFAOYSA-N
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Description

5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the nitro group and the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one is unique due to the combination of the nitro group and the thiophene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

77961-24-1

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

5-nitro-2-(thiophen-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O3S/c14-8-7(13(15)16)5-11-9(12-8)10-4-6-2-1-3-17-6/h1-3,5H,4H2,(H2,10,11,12,14)

InChI Key

AXASRQYCAKTAFT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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